

# An In-depth Technical Guide to the Preclinical Safety and Efficacy of ADG106

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

ADG106 is a fully human, ligand-blocking, agonistic anti-CD137 (4-1BB) monoclonal antibody of the IgG4 subclass, developed as a potential immunotherapy for advanced solid tumors and non-Hodgkin's lymphoma.[1][2] CD137 is a potent co-stimulatory receptor expressed on activated T cells and other immune cells, and its activation is a key driver for long-lasting T-cell proliferation and survival.[1] Preclinical data indicate that ADG106 possesses a favorable safety and efficacy profile, distinguishing it from earlier-generation CD137 agonists that were hampered by dose-limiting toxicities, particularly hepatotoxicity.[3] This document provides a comprehensive overview of the preclinical data on ADG106, detailing its mechanism of action, efficacy in various cancer models, and safety profile, supported by experimental protocols and data visualizations.

#### **Mechanism of Action**

ADG106 targets a unique and conserved epitope on the CD137 receptor, which overlaps with the binding site for its natural ligand (CD137L). This interaction results in a dual mechanism of action:

 Agonistic Activation of CD137 Signaling: ADG106 activates the CD137 receptor in a manner that mimics the natural ligand. This activation is critically dependent on cross-linking by Fcgamma receptors (FcyR), particularly FcyRIIB, which are often present on immune cells



within the tumor microenvironment. This dependency ensures that T-cell activation is localized to the tumor site, potentially minimizing systemic side effects. Upon activation, CD137 signaling promotes the proliferation, survival, and effector function of T cells.

 Blockade of CD137L Reverse Signaling: By blocking the interaction between CD137 and its ligand, ADG106 also prevents reverse signaling through the CD137 ligand, which can be expressed on tumor cells.

This mechanism enhances anti-tumor T-cell responses, including increased infiltration and expansion of CD4+ and CD8+ T cells within the tumor.



Click to download full resolution via product page

Caption: Mechanism of ADG106 action on T-cells.

# **Preclinical Efficacy**

The anti-tumor activity of ADG106 has been demonstrated in a range of in vitro and in vivo preclinical models.

### **In Vitro Activity**

ADG106 shows high-affinity binding to the CD137 receptor across multiple species, enabling its direct evaluation in various animal models. In functional assays, ADG106 has been shown to



co-stimulate T cells, enhance T-cell proliferation, and increase the secretion of effector cytokines like interferon-gamma (IFN-y). This activity is dependent on FcyR-mediated crosslinking, highlighting a key safety feature.

| Parameter                               | Species                                                                                               | Value                                                                   | Citation |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|----------|
| Binding Affinity (KD)                   | Human                                                                                                 | 3.73 nM                                                                 |          |
| Cynomolgus Monkey                       | 4.77 nM                                                                                               |                                                                         | •        |
| Rat                                     | 14.7 nM                                                                                               | -                                                                       |          |
| Mouse                                   | 21.5 nM                                                                                               |                                                                         |          |
| Binding to Activated T-<br>Cells (EC50) | Human CD4+                                                                                            | 0.158 - 0.258 nM                                                        |          |
| Human CD8+                              | 0.193 - 0.291 nM                                                                                      |                                                                         | •        |
| Functional Activity                     | NF-κB Activation                                                                                      | Agonistic activity superior to utomilumab but less potent than urelumab |          |
| T-Cell Activation                       | Enhances T-cell<br>proliferation and IFN-y<br>secretion in the<br>presence of anti-CD3<br>stimulation |                                                                         |          |

## **In Vivo Anti-Tumor Efficacy**

ADG106 has demonstrated potent, dose-dependent single-agent anti-tumor activity in multiple syngeneic mouse tumor models. Treatment with ADG106 leads to significant tumor growth inhibition and is associated with increased infiltration of CD4+ and CD8a+ T lymphocytes into the tumor microenvironment. Furthermore, ADG106 can induce a durable, antigen-specific memory response, protecting animals from tumor rechallenge.



| Model              | Treatment                  | Outcome                                                                                                                             | Citation |
|--------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------|
| H22 Liver Cancer   | ADG106 Monotherapy         | Significant, dose-<br>dependent tumor<br>growth inhibition                                                                          |          |
| CT26 Colon Cancer  | ADG106 Monotherapy         | Significant, dose-<br>dependent tumor<br>growth inhibition;<br>induced anti-tumor<br>memory response                                |          |
| EMT6 Breast Cancer | ADG106 Monotherapy         | Significant, dose-<br>dependent tumor<br>growth inhibition                                                                          | ·        |
| Lewis Lung Cancer  | ADG106 + anti-PD-1         | Synergistic and enhanced anti-tumor effect compared to either monotherapy                                                           |          |
| Various Models     | ADG106 + various<br>agents | Synergistic effects with anti-PD-L1, anti- CTLA-4, chemotherapy (Cisplatin, Docetaxel), targeted therapy (Rituximab), and radiation |          |

## **Experimental Protocols**

#### 3.3.1 In Vitro NF-kB Activation Assay

- Cell Lines: Human CD137-expressing NF-kB-luciferase Jurkat reporter cells and CHO-K1 cells expressing human FcyRIIB were used.
- Co-culture: Jurkat reporter cells and CHO-K1 cells were co-cultured in a 96-well plate at a 20:1 ratio.



- Stimulation: Cells were stimulated for 6 hours with serially diluted concentrations of ADG106 or control antibodies.
- Readout: Activation of the NF-κB signaling pathway was quantified by measuring luciferase activity using a bioluminescence assay.
- 3.3.2 In Vivo Syngeneic Tumor Model Studies
- Animal Model: 6- to 7-week-old BALB/c or C57BL/6 mice were used.
- Tumor Inoculation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g., H22, CT26, EMT6, or Lewis lung cancer cells).
- Treatment: Once tumors were established, mice received intraperitoneal (i.p.) injections of ADG106, control antibody, or combination therapies. A typical dosing schedule was twice a week for 2-3 weeks.
- Monitoring: Tumor volumes were monitored regularly.
- Endpoint Analysis: At the end of the study, tumors could be excised for analysis, such as immunohistochemistry (IHC) for T-cell infiltration. For memory response studies, mice with a complete response were rechallenged with the same tumor cells at a later date without further treatment.



Click to download full resolution via product page

**Caption:** Generalized workflow for in vivo efficacy studies.



# **Preclinical Safety and Toxicology**

A significant challenge for CD137 agonists has been mitigating on-target, off-tumor toxicity, particularly liver toxicity. Preclinical studies demonstrate that ADG106 is well-tolerated in multiple species.

In repeat-dose toxicity studies in mice, ADG106 did not induce liver damage, as evidenced by normal levels of the liver enzymes ALT and AST and no adverse findings in liver histopathology. This is in contrast to other anti-mouse CD137 antibodies, such as 3H3, which have been reported to cause liver toxicity.

Formal GLP (Good Laboratory Practice) toxicology studies were conducted in rats and cynomolgus monkeys. These studies established a high No-Observed-Adverse-Effect-Level (NOAEL), with no dose-related elevations in serum liver enzymes, changes in hematology, or other adverse effects observed.

| Species              | Dosing                                  | NOAEL         | Key Findings                                                     | Citation |
|----------------------|-----------------------------------------|---------------|------------------------------------------------------------------|----------|
| Mouse                | 10 mg/kg, once<br>weekly for 3<br>weeks | Not specified | No increase in ALT/AST; No immune cell infiltration in the liver |          |
| Rat                  | 29-day weekly<br>repeat dose            | ≥ 100 mg/kg   | No treatment-<br>related adverse<br>effects                      |          |
| Cynomolgus<br>Monkey | 29-day weekly<br>repeat dose            | > 200 mg/kg   | No treatment-<br>related adverse<br>effects                      | _        |

# **Experimental Protocols**

4.1.1 Repeat-Dose Toxicity Study in Mice

Animal Model: Normal BALB/c mice were used.



- Treatment Groups: Mice were divided into groups receiving vehicle control, ADG106 (10.0 mg/kg), or a positive control known to induce liver toxicity (e.g., 3H3 antibody, 10.0 mg/kg).
- Dosing: Agents were administered intraperitoneally, once weekly for three weeks (on days 0, 7, and 14).
- Endpoint: On day 28, animals were euthanized.
- Analysis: Blood was collected for biochemistry analysis (ALT, AST). Livers were collected for histopathology analysis to assess for immune cell infiltration and other signs of toxicity.

#### Conclusion

The preclinical data for ADG106 strongly support its development as a cancer immunotherapy agent. Its unique, cross-linking-dependent mechanism of action appears to strike a balance between potent anti-tumor efficacy and a favorable safety profile. ADG106 demonstrates robust, dose-dependent anti-tumor activity across multiple syngeneic cancer models, both as a single agent and in combination with other standard-of-care therapies. Crucially, extensive toxicology studies in rodents and non-human primates have not revealed the significant liver toxicities that have hindered other CD137 agonists. These promising preclinical findings have paved the way for clinical evaluation, where ADG106 continues to be investigated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ADG106 Adagene [adagene.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Preclinical Safety and Efficacy of ADG106]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12384013#preclinical-data-on-adg106-safety-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com